

6-Deoxyilludin M and its Analogs: A Technical Guide for Novel Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Deoxyilludin M

Cat. No.: B057007

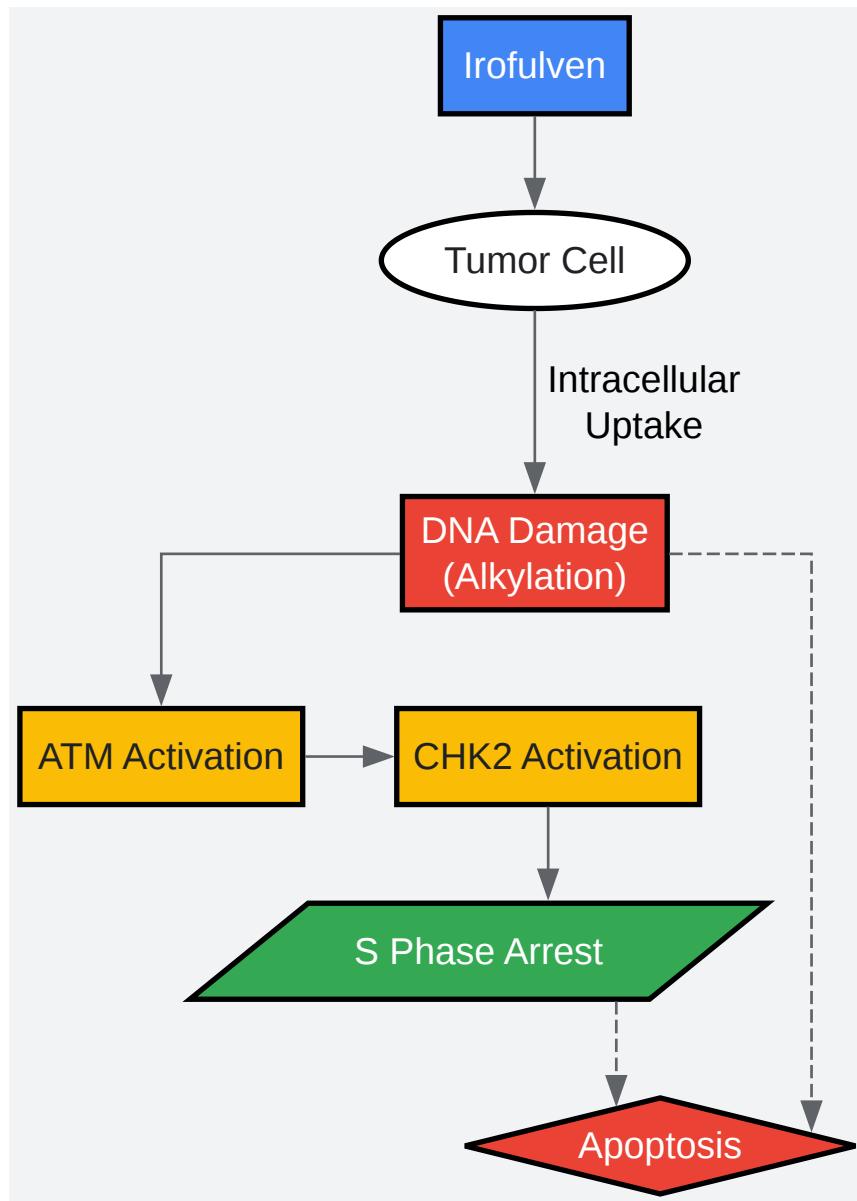
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxyilludin M belongs to the illudin family of sesquiterpenes, natural products isolated from fungi of the *Omphalotus* genus, commonly known as the Jack O'Lantern mushroom. These compounds have garnered significant interest in the field of oncology due to their potent cytotoxic activity. While illudins themselves have shown limited therapeutic potential due to high toxicity, semi-synthetic analogs have been developed to improve their pharmacological profile. This technical guide provides a comprehensive overview of the available literature on **6-Deoxyilludin M** and its clinically evaluated analog, Irofulven (6-hydroxymethylacylfulvene), focusing on their mechanism of action, anticancer activity, and relevant experimental data to support novel research and development in this area.

Mechanism of Action


Irofulven, a derivative of illudin S, acts as a DNA alkylating agent, leading to the inhibition of DNA synthesis and the induction of apoptosis.^[1] Upon entering tumor cells, Irofulven is believed to be activated, enabling it to covalently bind to DNA and other macromolecules.^{[2][3]} This interaction triggers a cascade of cellular events, including cell cycle arrest, primarily in the S phase, and programmed cell death.^{[4][5]}

The cytotoxic effects of Irofulven are mediated through the induction of DNA damage, which activates the Ataxia Telangiectasia Mutated (ATM)-dependent checkpoint kinase 2 (CHK2)

signaling pathway.^[4] This activation contributes to the observed S phase arrest.^[4] Notably, the apoptotic response induced by Irofulven appears to be independent of p53 status, suggesting its potential efficacy in a broad range of tumors, including those with p53 mutations.^[6]

The proposed mechanism involves the generation of DNA lesions that are not efficiently repaired by the global genomic repair machinery but are instead processed by transcription- and replication-coupled repair pathways.^{[7][8]} This unique mode of action may contribute to its distinct activity profile compared to conventional alkylating agents.^[9]

Signaling Pathway of Irofulven-Induced Cell Cycle Arrest and Apoptosis

[Click to download full resolution via product page](#)

Caption: Irofulven's mechanism of action involves DNA damage, leading to ATM/CHK2 activation, S phase arrest, and apoptosis.

Anticancer Activity: In Vitro Studies

The cytotoxic activity of Irofulven has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate potent activity, particularly against tumor cells of epithelial origin.[\[9\]](#)

Cell Line	Cancer Type	IC50 (µM)	Reference
Ovarian Cancer			
IGROV1	Ovarian Carcinoma	0.05 µM	[10]
OVCAR-3	Ovarian Carcinoma	0.08 µM	[10]
OVCAR-4	Ovarian Carcinoma	0.06 µM	[10]
OVCAR-5	Ovarian Carcinoma	0.12 µM	[10]
OVCAR-8	Ovarian Carcinoma	0.07 µM	[10]
SK-OV-3	Ovarian Carcinoma	0.1 µM	[10]
A2780	Ovarian Carcinoma	0.2 µM	[4]
CAOV3	Ovarian Carcinoma	0.3 µM	[4]
Colon Cancer			
HCT-116	Colorectal Carcinoma	0.15 µM	[4]
HT-29	Colorectal Carcinoma	0.1 µM	[9]
CoLo 205	Colon Carcinoma	0.006 µM	[9]
Prostate Cancer			
DU-145	Prostate Carcinoma	0.1 µM	[9]
Pancreatic Cancer			
MiaPaCa	Pancreatic Carcinoma	Not specified	[5]
Lung Cancer			
A-549	Lung Carcinoma	0.2 µM	[9]
NCI-H460	Lung Carcinoma	0.15 µM	[9]
Breast Cancer			
MCF-7	Breast Adenocarcinoma	0.18 µM	[9]

Head and Neck

Cancer

FaDu	Pharynx Squamous Cell Carcinoma	0.08 μ M	[9]
<hr/>			
U2-OS	Osteosarcoma	0.64 μ M	[9]
<hr/>			
K-562	Chronic Myeloid Leukemia	> 0.1 μ M	[9]
<hr/>			

Note: IC50 values can vary between studies due to different experimental conditions.

Dehydroilludin M, another analog of illudin, has also demonstrated significant in vitro and in vivo anticancer activity, particularly against carcinomas and myeloid leukemia cell lines.[11] It was found to be more effective than the parent compound, Illudin S, and its efficacy in a lung carcinoma model was comparable to that of mitomycin C.[11]

Clinical Trials of Irofulven

Irofulven has undergone several clinical trials to evaluate its safety and efficacy in various cancer types.

Phase I Trials

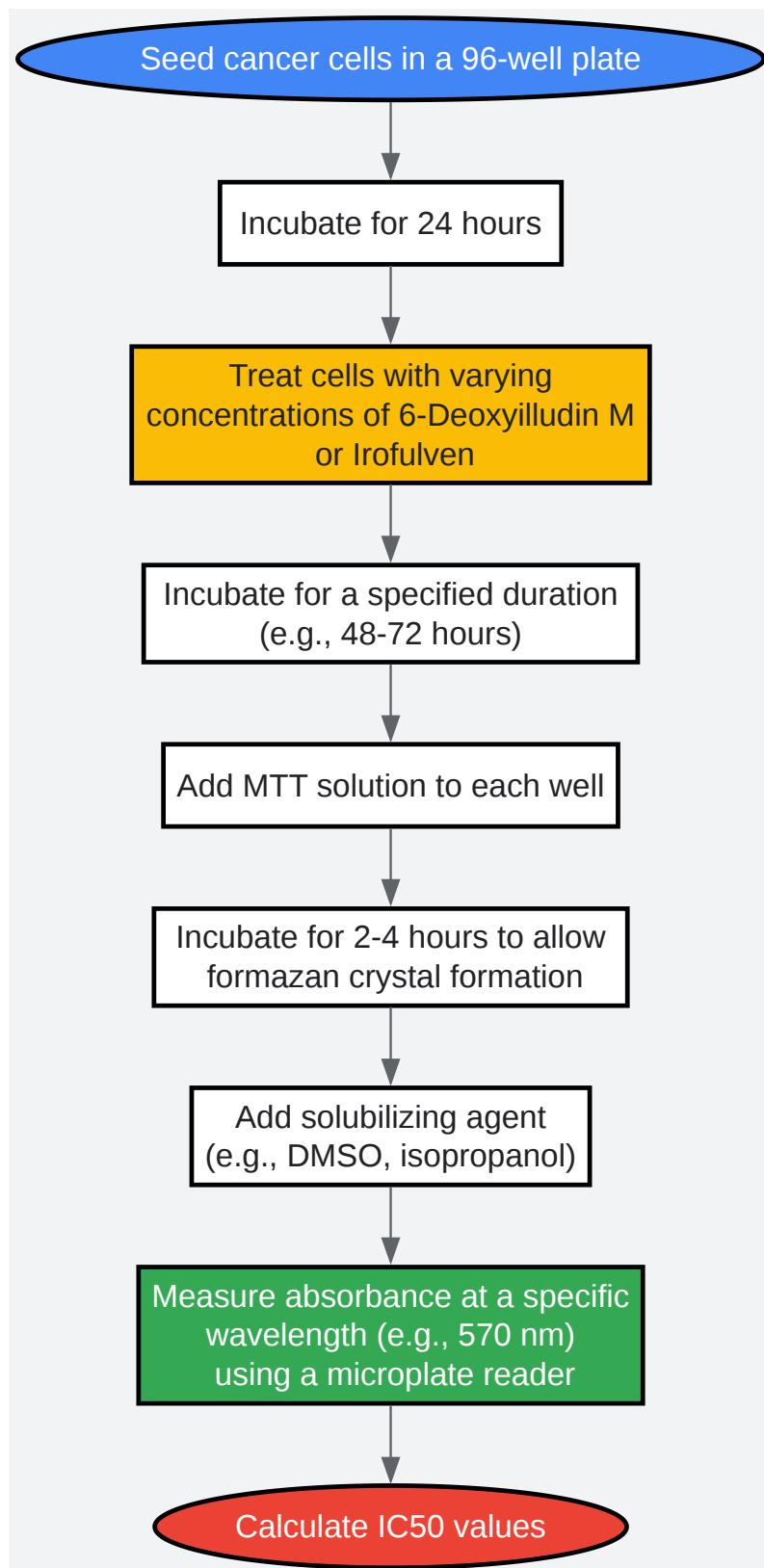
Phase I studies were conducted to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of Irofulven. In a trial involving patients with advanced solid malignancies, Irofulven was administered as a 5-minute intravenous infusion daily for 5 days every 4 weeks. The MTD was established, and the primary DLTs were myelosuppression and renal dysfunction.

Another Phase I trial explored intermittent weekly and biweekly schedules in patients with advanced solid tumors.[12] This study aimed to identify a dosing regimen with a more favorable toxicity profile.

Phase II Trials

Phase II trials have investigated the antitumor activity of Irofulven in specific cancer types, including:

- Ovarian Cancer: A trial evaluated Irofulven in patients with recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer. The study reported modest activity as a single agent.[\[6\]](#) Another study in heavily pretreated ovarian cancer patients also showed limited anti-tumor activity.[\[13\]](#)
- Non-small Cell Lung Cancer: A Phase II trial was designed to study the effectiveness of Irofulven in patients with relapsed or refractory non-small cell lung cancer.[\[14\]](#)
- Renal Cell Cancer: A Phase II trial of Irofulven in metastatic renal cell cancer showed no objective responses at the administered dose and schedule.[\[1\]](#)
- Hormone-Refractory Prostate Cancer (HRPC): A randomized Phase II trial compared Irofulven in combination with prednisone, Irofulven with capecitabine and prednisone, and mitoxantrone with prednisone in docetaxel-pretreated HRPC patients. The combinations including Irofulven showed improved activity.[\[12\]](#)


Experimental Protocols

General Drug Administration in Clinical Trials:

- Intravenous Infusion: Irofulven was typically administered as an intravenous (IV) infusion over 5 to 30 minutes.[\[6\]](#)[\[14\]](#)
- Dosing Schedules: Various dosing schedules were explored, including daily for 5 days every 4 weeks, and intermittent schedules such as days 1 and 8 every 21 days.[\[6\]](#)[\[12\]](#)[\[14\]](#)
- Dose: The dose of Irofulven varied depending on the trial and schedule, with examples including 0.45 mg/kg and fixed doses adjusted for body surface area.[\[6\]](#)[\[12\]](#)

In Vitro Cytotoxicity Assay (MTT Assay):

A common method to determine the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

[Click to download full resolution via product page](#)

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Synthesis

The total synthesis of Irofulven and its precursor, acylfulvene, has been achieved through multi-step chemical processes. One reported enantioselective total synthesis features metathesis reactions for the rapid assembly of the molecular framework.^[3] The synthesis of key intermediates, such as a reactive cyclopropane and tertiary alcohol substructure, is a critical aspect of the overall synthetic route.^[3]

Conclusion and Future Directions

6-Deoxyilludin M and its analogs, particularly Irofulven, represent a unique class of anticancer agents with a distinct mechanism of action. While Irofulven has shown modest activity as a single agent in clinical trials, its unique properties, such as activity in p53-mutant cells and a different resistance profile compared to other alkylating agents, suggest potential for combination therapies.^{[6][9]} Further research is warranted to explore the full therapeutic potential of this class of compounds. Novel researchers in this field should focus on:

- Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating new analogs of **6-Deoxyilludin M** to identify compounds with improved efficacy and reduced toxicity.
- Combination Therapies: Investigating the synergistic effects of Irofulven and other illudin analogs with existing chemotherapeutic agents and targeted therapies.
- Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment with these agents.
- Mechanistic Studies: Further elucidating the detailed molecular mechanisms of action and resistance to guide the rational design of new therapies.

This technical guide provides a foundational understanding of the current knowledge on **6-Deoxyilludin M** and its analogs. By building upon this existing research, the scientific community can continue to explore and potentially harness the therapeutic power of these fascinating natural product derivatives in the fight against cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Irofulven, a novel inhibitor of DNA synthesis, in metastatic renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Enantioselective Total Synthesis of (–)-Acylfulvene and (–)-Irofulven - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activity of irofulven against human pancreatic carcinoma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 8. Anti-tumour compounds illudin S and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways PMID: 12531012 | MCE [medchemexpress.cn]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antitumor activity of irofulven against human ovarian cancer cell lines, human tumor colony-forming units, and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo studies on the anticancer activity of dehydroilludin M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. A phase II study of irofulven in women with recurrent and heavily pretreated ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [6-Deoxyilludin M and its Analogs: A Technical Guide for Novel Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b057007#6-deoxyilludin-m-literature-review-for-novel-researchers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com